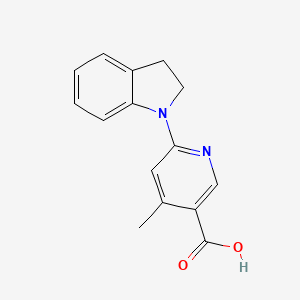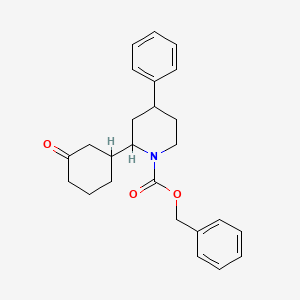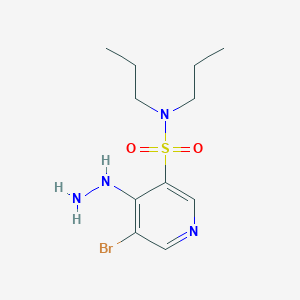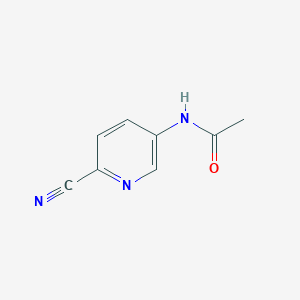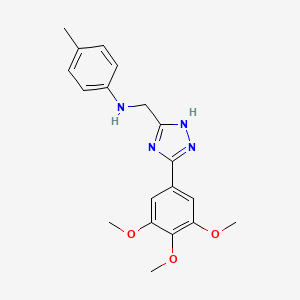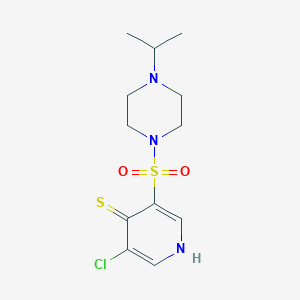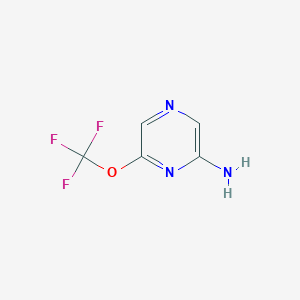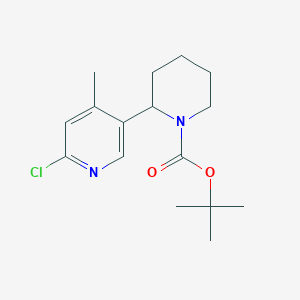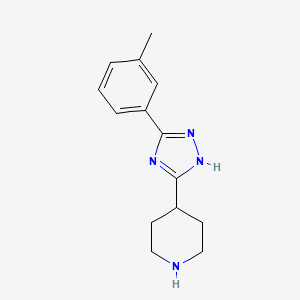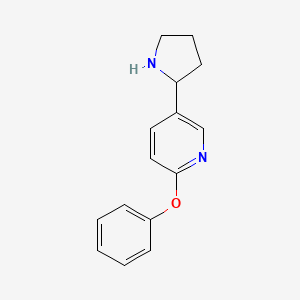
2-Phenoxy-5-(pyrrolidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenoxy-5-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenoxy group and a pyrrolidin-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-5-(pyrrolidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with phenol and pyrrolidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the phenoxy group and the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process .
化学反応の分析
Types of Reactions
2-Phenoxy-5-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents to modify the pyridine ring or the pyrrolidin-2-yl group.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH2Cl2) is commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Various nucleophiles, such as amines or thiols, can be used under basic conditions for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield N-oxide derivatives, while substitution reactions can introduce new functional groups onto the pyridine ring .
科学的研究の応用
2-Phenoxy-5-(pyrrolidin-2-yl)pyridine has several scientific research applications:
作用機序
The mechanism of action of 2-Phenoxy-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: This compound shares a similar pyridine core but with a pyrimidine ring instead of a phenoxy group.
Pyrrolidine-2,5-dione: This compound features a pyrrolidine ring and is known for its biological activity.
Uniqueness
2-Phenoxy-5-(pyrrolidin-2-yl)pyridine is unique due to the combination of the phenoxy group and the pyrrolidin-2-yl group on the pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
特性
分子式 |
C15H16N2O |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
2-phenoxy-5-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C15H16N2O/c1-2-5-13(6-3-1)18-15-9-8-12(11-17-15)14-7-4-10-16-14/h1-3,5-6,8-9,11,14,16H,4,7,10H2 |
InChIキー |
OSBKHSYBGBLTMT-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C2=CN=C(C=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


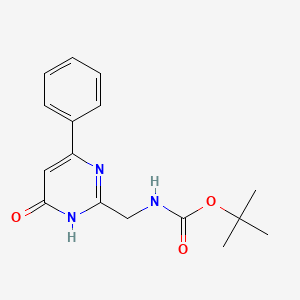
![5-Benzyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11811566.png)
